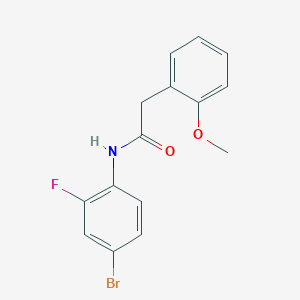

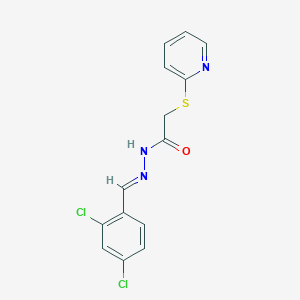

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide" is a chemical entity that has garnered interest in the field of organic chemistry due to its potential applications in material science, pharmacology, and as a precursor for further chemical modifications.

Synthesis Analysis

Synthesis routes for similar compounds often involve multi-step organic reactions, including alkylation, nitration, and acetylation processes. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation followed by nitration, yielding high purity products under optimized conditions (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is pivotal for determining the geometrical arrangement of atoms within a compound. For structurally similar compounds, it's noted that hydrogen bonding and C-H...π contacts play a significant role in the crystal packing and stability (Xiao et al., 2009).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by their functional groups, which can undergo various chemical reactions. For instance, the introduction of deuterium can affect the in vivo metabolism of radioligands, offering insights into the chemical behavior of substituted acetamides (Ming-Rong Zhang et al., 2005).

Scientific Research Applications

Fluorogenic Labelling for Pharmaceutical Analysis

Research involving fluorogenic labelling, such as the use of 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) for the high-performance liquid chromatographic analyses of carboxylic acid salts in pharmaceutical formulations, demonstrates a methodology that could be applicable to studying N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide. This approach, suitable for sensitive and selective analysis, could potentially be adapted for the analysis of pharmaceuticals containing similar complex molecules (Gatti et al., 1996).

Synthesis and Pharmacological Assessment of Derivatives

The synthesis and assessment of acetamide derivatives for potential pharmacological applications, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, highlight a direct route for the exploration of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide's potential in drug development. This line of research points to the importance of structural modifications for enhancing biological activity and could guide studies on the compound (Rani et al., 2016).

Green Synthesis of Chemical Intermediates

The development of environmentally friendly synthesis methods, such as the catalytic hydrogenation for producing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, provides insights into sustainable approaches that could be applied to the synthesis and study of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide. Such methodologies emphasize the reduction of hazardous reagents and the importance of selectivity and stability in catalysts (Zhang Qun-feng, 2008).

Radioligand Development for Receptor Studies

The synthesis of radioligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for peripheral benzodiazepine receptors, showcases an application in the development of diagnostic tools. This research could inform studies on N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide in the context of imaging and receptor-ligand interactions, potentially leading to new insights in neuropharmacology or oncology (Zhang et al., 2003).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs, using immobilized lipase, highlights an innovative approach to drug synthesis. This technique, focusing on selectivity and solvent effects, may offer a pathway for the derivatization or functionalization of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide in pharmaceutical contexts (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETAYTNSEDKBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)